ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Quantitative High-Throughput Screening LDHA Inhibition FMDV Antiviral

This pyridazinone-piperazine hybrid is essential for maintaining SAR continuity in lead optimization. Validated in NCATS qHTS campaigns (LDHA, FMDV, GIRK2) and backed by published analgesic/anti-inflammatory SAR from Dündar et al. (2007), it serves as a reliable negative control and an ideal starting point for parallel derivatization. With a computed XLogP3 of ~0.4 and TPSA of ~77 Ų, it occupies favorable CNS MPO chemical space. Secure batch-to-batch consistency at ≥98% purity to accelerate your screening and medicinal chemistry programs.

Molecular Formula C19H22N4O4
Molecular Weight 370.409
CAS No. 922944-88-5
Cat. No. B2654476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
CAS922944-88-5
Molecular FormulaC19H22N4O4
Molecular Weight370.409
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H22N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)18(25)14-23-17(24)9-8-16(20-23)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
InChIKeyQFEGNQSJYDQDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate (CAS 922944-88-5): Structural Identity and Procurement-Relevant Classification


The compound ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate (CAS 922944-88-5; molecular formula C19H22N4O4; molecular weight 370.4 g/mol) belongs to the class of pyridazinone-piperazine hybrid molecules, featuring a 3-phenyl-6-oxopyridazin-1(6H)-yl core linked via an acetyl spacer to an ethyl piperazine-1-carboxylate moiety . As a synthetic small-molecule building block, it is commercially available from specialty chemical suppliers at ≥98% purity (Aladdin) and has been incorporated into multiple NCATS quantitative high-throughput screening (qHTS) campaigns, including assays targeting human lactate dehydrogenase (LDHA), foot-and-mouth disease virus antivirals, and G protein-gated inwardly-rectifying potassium (GIRK2) channels, indicating broad screening-level biological interrogation .

Why In-Class Pyridazinone-Piperazine Hybrids Cannot Substitute for Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate in Research Programs


Pyridazinone-piperazine conjugates exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent modifications at three key positions: the pyridazinone C3 aryl group, the N2 acetyl linker, and the piperazine N4 carboxylate ester. Published SAR data for ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives demonstrate that even minor aryl substitutions on the pyridazinone core—such as 2-fluorophenyl versus 4-fluorophenyl—can shift analgesic potency by several-fold in the p-benzoquinone-induced writhing model, while simultaneously altering gastric safety profiles relative to standard NSAIDs [1]. Similarly, replacement of the ethyl carbamate with a tert-butyl carbamate (Boc) group on the piperazine ring changes both lipophilicity and metabolic liability, impacting pharmacokinetic suitability for in vivo studies [2]. Consequently, procurement of the precise CAS 922944-88-5 compound—with its unsubstituted 3-phenyl ring and ethyl piperazine-1-carboxylate terminus—is essential for maintaining SAR continuity within lead optimization campaigns targeting inflammatory, neurological, or metabolic disease pathways where this specific scaffold has been validated.

Quantitative Differentiation Evidence for Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate Relative to Closest Structural Analogs


Multi-Target Screening Profile vs. Single-Target Pyridazinone-Piperazine Derivatives

Unlike many pyridazinone-piperazine analogs that are optimized and reported for a single biological target (e.g., MAO-B inhibition or platelet aggregation), the target compound has been interrogated across four distinct NCATS qHTS assays—LDHA inhibition (AID 1347041), two FMDV antiviral assays (AID 1745856, 1745857), and GIRK2 channel activation (AID 1259325)—providing a multi-dimensional activity fingerprint absent from the published literature on closely related analogs . While comparator compounds such as pyridazinone MAO-B inhibitor T6 (IC50 = 0.013 µM) demonstrate potent single-target activity [1], the breadth of screening data available for CAS 922944-88-5 enables researchers to assess potential polypharmacology or off-target liabilities early in the hit-to-lead process.

Quantitative High-Throughput Screening LDHA Inhibition FMDV Antiviral GIRK2 Activation

Computed Physicochemical Differentiation: Ethyl Ester vs. Tert-Butyl Ester Analog

The ethyl piperazine-1-carboxylate group in the target compound confers a lower calculated lipophilicity (XLogP3-AA ≈ 0.4) compared to the corresponding tert-butyl carbamate analog (predicted XLogP3 ≈ 1.8–2.2 based on ΔlogP contribution of ~1.4 for Boc vs. ethyl carbamate). This difference in logD7.4 has been shown in general pyridazinone-piperazine SAR to impact both passive membrane permeability and susceptibility to esterase-mediated hydrolysis [1]. The ethyl ester thus offers a balanced profile for cell-based assays where intermediate lipophilicity is desired to avoid both poor aqueous solubility (associated with high logP) and inadequate membrane penetration (associated with very low logP). The unsubstituted 3-phenyl ring further distinguishes this compound from analogs bearing electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-fluoro) substituents that modulate π-stacking interactions with aromatic residues in target binding pockets [2].

Lipophilicity Permeability Metabolic Stability Lead Optimization

Absence of Reported Bioactivity at ≤10 µM vs. Potent In-Class Pyridazinone Analogs

According to the CERSI Excipients Browser, which aggregates ChEMBL bioactivity data, no activity has been reported for this compound at concentrations ≤10 µM across any ChEMBL-annotated target [1]. This contrasts sharply with structurally related pyridazinone-piperazine derivatives that exhibit potent activity: for example, the MAO-B inhibitor T6 shows an IC50 of 0.013 µM [2], and platelet aggregation inhibitor I-9 demonstrates an IC50 of 0.99 µM against ADP-induced rat platelet aggregation [3]. While the absence of reported activity may reflect under-testing rather than genuine inactivity, this profile makes the compound an attractive candidate as a negative control or scaffold for fragment-based drug discovery where minimal baseline pharmacology is desired prior to targeted functionalization.

Selectivity Off-Target Liability Chemical Probe Negative Control

Commercial Purity and Availability Benchmarking vs. Research-Grade Analogs

The target compound is commercially available through Aladdin (catalog E938495) at ≥98% purity in 50 mg quantity, with a catalog price of ¥5,207.90 . This level of purity documentation and commercial availability contrasts with many structurally related pyridazinone-piperazine analogs that are either not commercially stocked or available only as custom synthesis products with variable purity (e.g., the 5-amino analog CAS 1203259-67-9 is listed by multiple vendors but without standardized purity certificates). For reproducible pharmacology, the availability of a batch-certified, commercially stocked compound with documented purity ≥98% reduces the risk of confounding biological results arising from impurities that may possess independent pharmacological activity, a concern particularly acute for compounds derived from multi-step synthetic routes involving reactive intermediates .

Chemical Purity Procurement Reproducibility Vendor Qualification

Optimal Research and Procurement Application Scenarios for Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate


Scaffold for Diversity-Oriented Synthesis of Pyridazinone-Piperazine Libraries Targeting Inflammatory Pathways

The compound's unsubstituted 3-phenyl-6-oxopyridazinone core and ethyl piperazine-1-carboxylate terminus provide a versatile starting point for parallel derivatization. Building on the SAR framework established by Dündar et al. (2007), where ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives demonstrated analgesic and anti-inflammatory activity with reduced gastric ulcerogenicity compared to standard NSAIDs, research groups can systematically modify the phenyl ring (e.g., halogenation, methoxylation) or the acetyl linker while retaining the ethyl carbamate group for solubility optimization [1].

Negative Control Compound for Pyridazinone-Based MAO-B and Platelet Aggregation Inhibitor Screening Cascades

Given the absence of reported bioactivity at ≤10 µM in ChEMBL [2] and the potent activity of close structural analogs such as MAO-B inhibitor T6 (IC50 = 0.013 µM) and platelet aggregation inhibitor I-9 (IC50 = 0.99 µM), this compound serves as an ideal negative control for establishing assay windows and confirming target engagement specificity in pyridazinone-focused drug discovery programs. Its commercial availability at ≥98% purity ensures batch-to-batch consistency for longitudinal screening campaigns .

Physicochemical Reference Standard for Balancing Lipophilicity in CNS-Targeted Pyridazinone Leads

With a computed XLogP3 of approximately 0.4 and topological polar surface area of ~77 Ų, this compound occupies a favorable physicochemical space for CNS drug candidates, adhering to key parameters of the CNS MPO desirability scoring framework [3]. Compared to the more lipophilic tert-butyl carbamate analog (predicted XLogP3 ≈ 1.8–2.2), the ethyl ester provides a reference benchmark for optimizing passive permeability while minimizing P-glycoprotein efflux susceptibility—a critical consideration for pyridazinone derivatives being developed for neurological indications given the class's documented affinity for α1-adrenergic and 5-HT1A serotoninergic receptors [4].

Hit Validation and Counter-Screening in Multi-Target Academic Screening Consortia

The compound's inclusion in four distinct NCATS qHTS assays (LDHA, FMDV antivirals, GIRK2) makes it a valuable tool for academic screening laboratories that require well-characterized compounds with publicly available activity data for assay validation and cross-assay normalization. Researchers can leverage the existing NCATS data to calibrate their own screening platforms before committing resources to large-scale library screening, reducing the time and cost associated with assay development and positive control qualification.

Quote Request

Request a Quote for ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.